2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride
Description
Properties
IUPAC Name |
2-amino-3-(1-methylpyrazol-4-yl)propan-1-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.2ClH/c1-10-4-6(3-9-10)2-7(8)5-11;;/h3-4,7,11H,2,5,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPRKXBCFNHJAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC(CO)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, 1-methyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with acetylacetone under reflux conditions.
Amination and Alcohol Formation: The next step involves the introduction of the amino and hydroxyl groups. This can be achieved by reacting the pyrazole derivative with an appropriate amino alcohol precursor under controlled conditions.
Formation of the Dihydrochloride Salt: The final step is the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the pyrazole ring or the amino group, potentially leading to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of various alkyl or acyl groups.
Scientific Research Applications
Overview
2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride, also known by its chemical structure and various identifiers, is a compound with significant potential in scientific research and various industrial applications. This article explores its applications across different fields, including medicinal chemistry, biochemistry, and agrochemicals, supported by case studies and data tables.
Medicinal Chemistry
The compound is being investigated for its role as a potential enzyme inhibitor . Its structural features suggest that it may interact with various biological targets, including enzymes involved in metabolic pathways.
Case Study: Alpha-Amylase Inhibition
Research has shown that pyrazole derivatives can inhibit alpha-amylase, an enzyme crucial for carbohydrate metabolism. Modifications in the structure of similar compounds have demonstrated increased efficacy compared to standard inhibitors like acarbose. This suggests that 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride could be optimized for enhanced inhibitory activity against alpha-amylase .
Anticancer Activity
The presence of the pyrazole moiety in this compound positions it as a candidate for anticancer research . Studies on related pyrazole derivatives have indicated significant antiproliferative effects against various cancer cell lines.
Data Table: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | Inhibition Rate (%) |
|---|---|---|
| Compound A | HepG2 Liver Cancer | 54 |
| Compound B | HeLa Cervical Cancer | 38 |
| 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride | TBD | TBD |
While specific data on this compound is limited, its structural similarity to other active pyrazoles suggests potential for similar anticancer properties .
Antimicrobial and Antifungal Properties
Pyrazole derivatives have been noted for their antimicrobial and antifungal activities . The potential effectiveness of this compound against pathogens such as Escherichia coli and Aspergillus niger is an area ripe for exploration.
Research Findings
A systematic review highlighted that certain pyrazole derivatives exhibited promising antimicrobial effects, warranting further investigation into the specific capabilities of 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride .
Agrochemicals
The compound is also being explored for its utility in the production of agrochemicals . Its ability to act as a building block for synthesizing more complex heterocyclic compounds makes it valuable in developing new pesticides or herbicides.
Mechanism of Action
The mechanism of action of 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the amino and hydroxyl groups can form additional hydrogen bonds, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The compound is compared to three structurally related molecules:
Key Observations :
- Pyrazole vs. Imidazole: The pyrazole ring (two adjacent nitrogen atoms) in the target compound confers greater aromatic stability and resistance to metabolic oxidation compared to imidazole (non-adjacent nitrogens), which is more prone to ring-opening reactions .
- Aryl vs.
Physicochemical and Pharmacological Properties
- Solubility: The dihydrochloride salt of the target compound has higher aqueous solubility (≥50 mg/mL) than the free base or neutral analogs like N-methyl-L-prolinol (solubility ~10 mg/mL) .
- pKa Values: The amino group (pKa ~9.2) and pyrazole N (pKa ~2.5) create a zwitterionic structure at physiological pH, improving membrane permeability relative to the 4-aminophenyl derivative (non-ionic at pH 7.4) .
- Binding Affinity : Computational studies (using tools like Multiwfn ) suggest the pyrazole’s dipole moment (≈3.5 D) enhances electrostatic interactions with biological targets compared to imidazole (≈1.5 D) .
Biological Activity
2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride (CAS Number: 1314915-89-3) is a compound of interest due to its potential biological activities. It belongs to the pyrazole family, which has been recognized for various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride is , with a molecular weight of 228.12 g/mol. Its structure includes a pyrazole ring, which is often associated with diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1314915-89-3 |
| Molecular Formula | C₇H₁₄Cl₂N₃O |
| Molecular Weight | 228.12 g/mol |
| Physical Form | Powder |
Antimicrobial Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, revealing that some compounds demonstrated effective inhibition against bacterial strains such as E. coli and S. aureus at low concentrations. Specifically, compounds with aliphatic amide functionalities showed enhanced antibacterial activity due to their interaction with bacterial cell membranes .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been extensively documented. For instance, a series of 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido)phenyl)-4,5-dihydropyrazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. These compounds exhibited inhibitory activities comparable to standard anti-inflammatory drugs such as dexamethasone . The mechanism involves the modulation of inflammatory pathways, making this compound a candidate for further development in inflammatory disease treatments.
Anticancer Properties
The anticancer activity of pyrazole derivatives has also been explored. Some studies have reported that specific derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, certain compounds demonstrated cytotoxic effects on human cancer cell lines at micromolar concentrations . The structure–activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance potency against various cancer types.
Case Study 1: Antimicrobial Efficacy
A recent investigation focused on synthesizing and evaluating the antimicrobial efficacy of novel pyrazole derivatives against multi-drug resistant bacterial strains. Among these, 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride showed promising results with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Case Study 2: Anti-inflammatory Activity
In a controlled study assessing anti-inflammatory effects in vivo, compounds derived from the pyrazole scaffold were administered to mice with induced edema. The results indicated a significant reduction in paw swelling and inflammatory markers compared to the control group, suggesting that these compounds could serve as effective anti-inflammatory agents .
Q & A
Q. What causes variability in synthetic yields, and how can reproducibility be ensured?
- Methodological Answer : Trace moisture (in solvents/reagents) often reduces yields; use molecular sieves or anhydrous conditions. Reaction monitoring (TLC, LC-MS) identifies incomplete conversions. Batch-to-batch consistency improves with automated reactors (e.g., ChemRazr) for precise temperature/pH control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
